Verified Synthetic Utility in a Regiospecific SARM Intermediate Pathway (Patent‑Documented)
The compound serves as the essential aryl ketone partner in the construction of a clinical‑stage SARM candidate. In the patent IL238044A (WO2011051540A1), 3‑acetyl‑4‑chlorobenzonitrile is condensed with a chiral pyrazole intermediate to build the 3‑(3‑chloro‑4‑cyanophenyl)‑1H‑pyrazole motif; the synthetic scheme explicitly relies on the acetyl group for imine/enamine formation and the chloro‑cyano arrangement to direct subsequent functionalization [1]. In contrast, the isomeric 4‑acetyl‑3‑chlorobenzonitrile would place the acetyl group para to the nitrile, leading to a regioisomeric pyrazole that is not described in the patent and lacks documented biological activity.
| Evidence Dimension | Regiochemical suitability for patent‑protected SARM synthesis |
|---|---|
| Target Compound Data | 3‑Acetyl‑4‑chloro pattern – required for the key condensation step in Scheme 3 of IL238044A |
| Comparator Or Baseline | 4‑Acetyl‑3‑chlorobenzonitrile (CAS Not Applicable) – would yield a regioisomeric pyrazole adduct not claimed in the patent; no SARM activity data available |
| Quantified Difference | Binary (target isomer is the only competent substrate for the disclosed route; comparator is synthetically irrelevant for this indication) |
| Conditions | Multi‑step synthesis under anhydrous conditions, pyrazole formation via condensation with hydrazine derivatives (patent text) |
Why This Matters
Procuring the correct regioisomer is mandatory for reproducing the patented synthesis of a late‑stage preclinical candidate; using any other isomer leads to a different compound with no established biological annotation.
- [1] IL238044A / WO2011051540A1 – Preparation of (S)‑3‑acetyl‑N‑(1‑(3‑(3‑chloro‑4‑cyanophenyl)‑1H‑pyrazol‑1‑yl)propan‑2‑yl)‑1H‑pyrazole‑5‑carboxamide. Google Patents, 2015. View Source
